2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole
Description
Structural Representation
| Feature | Description |
|---|---|
| Core structure | 1H-imidazole with phenyl at N1 |
| Substituent at C2 | Sulfanyl-(2,4-dichlorobenzyl) group |
| Halogen positions | Chlorine at positions 2 and 4 on the benzyl ring |
Historical Context of Imidazole-Based Compound Discovery
Imidazole chemistry traces its origins to 1858, when Heinrich Debus synthesized the parent compound via condensation of glyoxal, formaldehyde, and ammonia. The discovery of histidine in 1896 and its role in enzymatic processes underscored imidazole’s biological relevance. By the mid-20th century, imidazole derivatives entered drug development, exemplified by cimetidine (1977), the first histamine H2-receptor antagonist.
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole reflects advancements in sulfanyl-ether linkages and halogenated aromatic systems . Chlorine atoms enhance lipophilicity and binding affinity, while the sulfanyl group contributes to redox activity. Such modifications align with medicinal chemistry strategies to optimize pharmacokinetics and target engagement.
Positional Isomerism in Dichlorobenzyl-Substituted Heterocycles
Positional isomerism in dichlorobenzyl-substituted imidazoles significantly impacts physicochemical and biological properties. The table below compares isomers with varying chlorine substitution patterns:
Key observations:
- Electron-Withdrawing Effects : 2,4-Dichloro substitution enhances electrophilic character at the benzyl group, influencing reactivity in nucleophilic substitutions.
- Steric Considerations : 3,4-Dichloro substitution in bulkier derivatives (e.g., ) may hinder rotational freedom, affecting binding to biological targets.
- Symmetry : 2,6-Dichloro substitution (e.g., ) creates a symmetric structure, potentially simplifying crystallization processes.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(15(18)10-13)11-21-16-19-8-9-20(16)14-4-2-1-3-5-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVDNYNXBCUYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired imidazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dichlorobenzyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; usually in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea. This reaction produces a thiourea derivative that is subsequently cyclized under acidic conditions to yield the desired imidazole compound. Common solvents used in this process include ethanol or methanol, with hydrochloric acid often serving as a catalyst to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are utilized to ensure that the final product meets stringent industrial standards.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.
Biology
The compound is under investigation for its antimicrobial and antifungal properties , making it a candidate for developing new therapeutic agents. Preliminary studies suggest that it may inhibit the growth of certain microorganisms through interference with their cellular processes .
Medicine
In medical research, this compound is being explored for its potential use in treating infections. Its bioactive properties suggest efficacy against various pathogens, positioning it as a promising candidate for future drug development .
Industry
This compound is also utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable across multiple sectors within chemical manufacturing.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : Research has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, derivatives of similar imidazole compounds have shown promising Minimum Inhibitory Concentration (MIC) values against various pathogens .
- Anticancer Activity : Studies have indicated that compounds analogous to this compound exhibit anticancer properties by targeting specific cancer cell lines. For example, some derivatives have been tested against human colorectal carcinoma cells with favorable outcomes compared to standard treatments .
- In Vivo Evaluations : Further investigations into the antitubercular activity have shown efficacy in mouse models against Mycobacterium tuberculosis, suggesting potential therapeutic roles beyond simple antimicrobial applications .
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their cellular processes. It may bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth. The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole stands out due to its unique combination of a dichlorobenzyl group and an imidazole ring. This structure imparts specific chemical and biological properties that make it particularly useful in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific studies.
Biological Activity
2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole, a compound with the CAS number 478046-21-8, has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring linked to a dichlorobenzyl group through a sulfanyl (-S-) linkage. Its molecular formula is with a molecular weight of 335.26 g/mol. The presence of chlorine atoms enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit microbial growth. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to specific enzymes within microbial cells, disrupting their normal function.
- Cell Membrane Disruption : It can interact with microbial cell membranes, leading to increased permeability and eventual cell death.
- Receptor Modulation : The compound may modulate receptors involved in microbial growth and replication.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Below is a summary of its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Aspergillus niger | 32 µg/mL |
Case Studies
A series of studies have investigated the efficacy of this compound in treating infections:
- Study on Bacterial Infections : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection severity after a two-week treatment period with minimal side effects reported.
- Fungal Infection Treatment : In vitro studies demonstrated that the compound effectively inhibited the growth of Candida albicans, suggesting its potential as an antifungal agent. Further testing in animal models is required to confirm these findings.
Comparative Analysis with Similar Compounds
When compared to other imidazole derivatives, this compound shows superior antimicrobial activity due to its unique structural characteristics. For instance:
| Compound Name | MIC (µg/mL) |
|---|---|
| 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1H-imidazole | 128 |
| 2-(benzylsulfanyl)-1H-imidazole | 256 |
| This compound | 32 |
Q & A
Q. What are the optimized synthetic routes for 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole, and how can side reactions be minimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 1-phenyl-1H-imidazole-2-thiol and 2,4-dichlorobenzyl bromide. Key steps include:
- Reaction Conditions: Use anhydrous dimethylformamide (DMF) as a solvent under nitrogen to prevent oxidation of the thiol group.
- Catalysis: Add potassium carbonate (K₂CO₃) to deprotonate the thiol and drive the reaction .
- Monitoring: Track progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
- Purification: Isolate the product via column chromatography (silica gel, gradient elution) to remove unreacted starting materials and byproducts.
Q. How can the structure of this compound be rigorously characterized?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and the methylene bridge (δ 4.5–4.8 ppm) from the benzyl group.
- ¹³C NMR: Confirm the sulfur-linked carbon (δ 35–40 ppm) and imidazole carbons (δ 120–140 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 349.03 for C₁₆H₁₁Cl₂N₂S) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if single crystals are obtained via slow evaporation in ethanol) .
Q. What in vitro assays are suitable for evaluating the antifungal activity of this compound?
Methodological Answer: Design dose-response experiments using:
- Microbroth Dilution (CLSI M38): Determine minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus .
- Time-Kill Curves: Assess fungistatic vs. fungicidal activity by sampling viability at 0, 6, 12, and 24 hours.
- Cytotoxicity Controls: Use mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC) .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of antifungal action?
Methodological Answer: Combine molecular docking and proteomics:
- Target Prediction: Dock the compound into C. albicans sterol 14α-demethylase (CYP51) using AutoDock Vina. Compare binding affinity to fluconazole .
- Proteomic Profiling: Treat fungal cells with sub-MIC doses and analyze protein expression changes via LC-MS/MS to identify perturbed pathways (e.g., ergosterol biosynthesis) .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?
Methodological Answer: Systematically modify substituents and evaluate effects:
- Substituent Variation: Replace the 2,4-dichlorobenzyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., naphthyl) to assess steric/electronic effects .
- Heterocycle Replacement: Substitute the imidazole core with triazole or thiazole and compare MICs .
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and MICs.
Q. How can the compound’s stability under physiological conditions be assessed?
Methodological Answer: Conduct accelerated degradation studies:
- pH Stability: Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability: Store at 40°C/75% RH for 4 weeks and quantify remaining compound using validated LC-MS methods.
Q. What analytical methods quantify the compound in biological matrices?
Methodological Answer: Develop a validated LC-MS/MS protocol:
- Sample Preparation: Extract plasma/urine with acetonitrile (protein precipitation) and reconstitute in mobile phase.
- Chromatography: Use a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile.
- Detection: MRM transitions m/z 349.03 → 154.0 (quantifier) and 349.03 → 121.0 (qualifier) .
Q. How can synergistic effects with existing antifungals be evaluated?
Methodological Answer: Perform checkerboard assays:
- Dose Matrix: Test fractional inhibitory concentrations (FICs) of the compound + fluconazole/amphotericin B.
- Synergy Calculation: Use the Bliss independence model or FIC index (synergy: FIC ≤ 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
